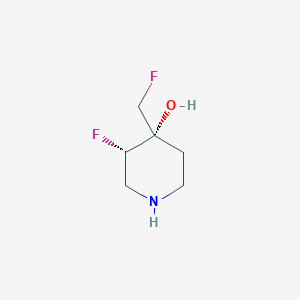

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

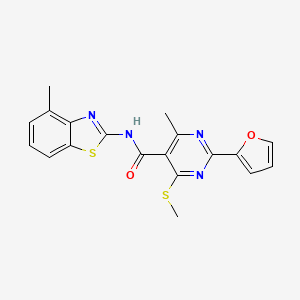

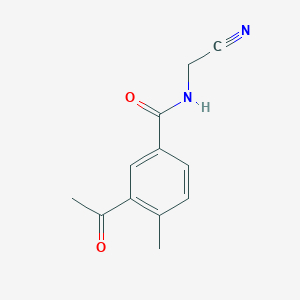

“Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol” is a chemical compound with the molecular formula C6H11F2NO . It is a derivative of piperidin-4-ol .

Synthesis Analysis

The synthesis of this compound involves an enantioselective fluorination process . This process takes advantage of a methodology that uses a modified cinchona alkaloid catalyst . The catalyst can be replaced by commercially available primary amines, including α-methylbenzylamine, with similar levels of enantioselectivity .Molecular Structure Analysis

The molecular structure of “Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol” includes a piperidin-4-ol ring with a fluoromethyl group at the 3-position and a hydroxyl group at the 4-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol” include an enantioselective fluorination reaction followed by a reduction . The fluorination reaction is catalyzed by a modified cinchona alkaloid or a commercially available primary amine .Applications De Recherche Scientifique

Access to Fluorinated Piperidines

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation

This study showcases a simple and robust cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines, highlighting their significance in pharmaceutical and agrochemical research. The chemoselective reduction tolerates various (hetero)aromatic systems, providing a pathway to fluorinated derivatives of significant drug compounds and enantioenriched fluorinated piperidines (Wagener et al., 2020).

Enantioselective Synthesis

Enantioselective Synthesis of cis-3-fluoropiperidin-4-ol as a Medicinal Chemistry Building Block

This research outlines the first enantioselective route to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, employing an enantioselective fluorination. The significance of this building block for medicinal chemistry is emphasized, alongside the potential for crystallization to obtain enantiopure material, thereby demonstrating its value in the synthesis of drug compounds (Shaw et al., 2013).

Novel Synthetic Methods

Dearomatization–Hydrogenation Process for All-cis-(Multi)fluorinated Piperidines

This report introduces a one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors, enabling the formation of substituted all-cis-(multi)fluorinated piperidines. The process is highly diastereoselective and facilitates the synthesis of commercial drug analogues and fluorinated compounds with significant potential in medicinal chemistry (Nairoukh et al., 2019).

Propriétés

IUPAC Name |

(3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRUODYPRXWZCI-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(CF)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@]1(CF)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

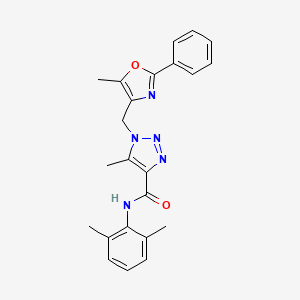

![2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867207.png)

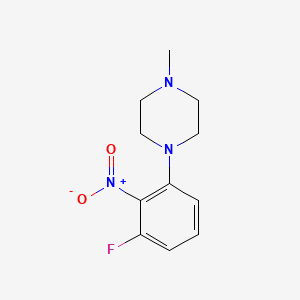

![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride](/img/structure/B2867215.png)

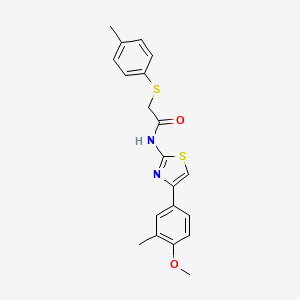

![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)

![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)